Lipophilicity Advantage Over the Des-Methyl Oxazole Analog
The 5-methyl group on the oxazole ring increases lipophilicity by approximately 0.79 log units compared with the des-methyl analog 1-[(1,3-oxazol-2-yl)methyl]piperazine. The target compound shows a predicted LogP of 0.39 , whereas the des-methyl compound has an XLogP3 of −0.4 [1]. This difference exceeds the commonly accepted threshold (0.5 log units) for a biologically meaningful change in partition coefficient.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | Predicted LogP = 0.39 (Leyan) |
| Comparator Or Baseline | 1-[(1,3-Oxazol-2-yl)methyl]piperazine (CAS 1368715-68-7); XLogP3 = −0.4 (Angenechem) |
| Quantified Difference | ΔLogP ≈ +0.79 (target more lipophilic) |
| Conditions | Predicted LogP from supplier computational models; XLogP3 from PubChem-derived calculation |
Why This Matters
Higher lipophilicity improves passive membrane permeability and may enhance CNS penetration potential, making this compound a preferred choice over the des-methyl analog for blood–brain-barrier-targeted library design.
- [1] Angene Chemical. 1-[(1,3-Oxazol-2-yl)methyl]piperazine – CAS 1368715-68-7. https://www.angenechem.com/1368715-68-7 (accessed 2026-05-12). View Source
